N-Bis(tert-butylacetate) bnezylamine

Description

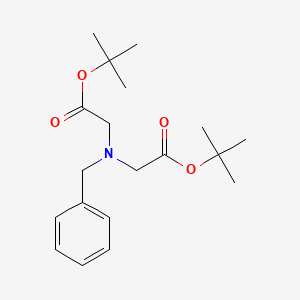

N-Bis(tert-butylacetate) benzylamine is a tertiary amine featuring a benzyl group attached to a nitrogen atom that is further substituted with two tert-butyl acetate moieties. This structure imparts significant steric bulk and stability, making it useful in organic synthesis, particularly in peptide chemistry and as a protective group for amines. The tert-butyl groups enhance resistance to hydrolysis and thermal degradation, while the acetate esters contribute to solubility in nonpolar solvents .

Properties

Molecular Formula |

C19H29NO4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

tert-butyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)23-16(21)13-20(12-15-10-8-7-9-11-15)14-17(22)24-19(4,5)6/h7-11H,12-14H2,1-6H3 |

InChI Key |

BSCKIULDXAGBCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bis(tert-butylacetate) benzylamine typically involves the reaction of benzylamine with tert-butyl acetate under specific conditions. One common method is the nucleophilic substitution reaction where benzylamine reacts with tert-butyl acetate in the presence of a catalyst such as zinc perchlorate (Zn(ClO4)2·6H2O) at elevated temperatures . This reaction proceeds efficiently under solvent-free conditions, yielding high purity products.

Industrial Production Methods

Industrial production of N-Bis(tert-butylacetate) benzylamine may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Bis(tert-butylacetate) benzylamine undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Bis(tert-butylacetate) benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Bis(tert-butylacetate) benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions are mediated by the functional groups present in the compound, including the benzylamine and tert-butyl acetate moieties .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : N-Bis(tert-butylacetate) benzylamine exhibits greater steric hindrance than N-Methyl-tert-butylamine, reducing its reactivity in nucleophilic substitutions .

- Thermal Stability : The tert-butyl acetate groups confer higher thermal stability compared to methoxycarbonyl esters, which may degrade under acidic conditions .

- Solubility : The bulky tert-butyl groups in N-Bis(tert-butylacetate) benzylamine likely reduce solubility in polar solvents (e.g., water) compared to simpler amines like n-butylamine .

Research Findings and Challenges

- Analytical Confirmation : Structural confirmation for similar compounds relies on ¹H/¹³C-NMR and elemental analysis , suggesting analogous methods would validate N-Bis(tert-butylacetate) benzylamine.

- Contradictions : highlights reactivity differences between isothiocyanate and acetate esters, emphasizing the target compound’s inertness in nucleophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.